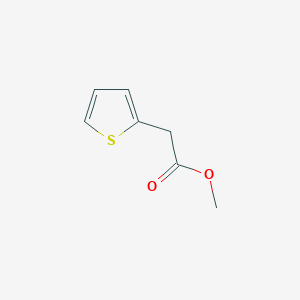

Methyl 2-thienylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-thiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKIXYMOHMYZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173055 | |

| Record name | Methyl thiophen-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-68-9 | |

| Record name | 2-Thiopheneacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thiophen-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl thiophen-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl thiophen-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-thienylacetate: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and key reactions of Methyl 2-thienylacetate. The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Properties

This compound is a chemical compound with applications in various fields of chemical synthesis. A summary of its core properties is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₈O₂S | [1][2] |

| Molecular Weight | 156.20 g/mol | [1][3] |

| CAS Number | 19432-68-9 | [1][3] |

| Appearance | Light brown to brown liquid | |

| Boiling Point | 50 °C at 0.06 mmHg, 100-104 °C at 14 mmHg | [4] |

| Density | 1.188 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.523 | |

| Solubility | Log10 of Water solubility in mol/l: -1.31 (Crippen Method) | [1] |

| Octanol/Water Partition Coefficient (LogP) | 1.464 (Crippen Method) | [1] |

| SMILES | COC(=O)Cc1cccs1 | [1][3] |

| InChI | InChI=1S/C₇H₈O₂S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | [1][2] |

| InChIKey | KNKIXYMOHMYZJR-UHFFFAOYSA-N | [1][2] |

Chemical Structure

The chemical structure of this compound consists of a thiophene ring substituted at the 2-position with a methyl acetate group.

Experimental Protocols

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst.[5][6][7][8][9]

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiopheneacetic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the thiophene ring, the methylene carbon, the carbonyl carbon, and the methyl ester carbon.

-

General Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and record the spectrum on a standard NMR spectrometer (e.g., 400 MHz).[10][11][12]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1740 cm⁻¹), C-O stretching, and vibrations associated with the thiophene ring.

-

General Protocol: The spectrum can be recorded using a neat liquid film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS analysis provides information on the retention time and the mass spectrum of the compound, which is useful for both identification and purity assessment. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

General Protocol: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase).[13][14][15]

-

Enzymatic Reaction: Hydrolysis by Penicillin Amidase

This compound can serve as a substrate for penicillin amidase (also known as penicillin acylase).[4][16] This enzyme catalyzes the hydrolysis of the ester bond.[17][18][19][20] The reaction proceeds through a covalent acyl-enzyme intermediate.[17][18]

The catalytic cycle involves the following key steps:[17][21]

-

Acylation: The active site serine residue of the enzyme attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This leads to the formation of a covalent acyl-enzyme intermediate and the release of methanol.

-

Deacylation: A water molecule then attacks the acyl-enzyme intermediate, leading to the hydrolysis of the covalent bond and the release of 2-thiopheneacetic acid, regenerating the free enzyme.[17]

References

- 1. chemeo.com [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. Methyl thiophen-2-acetate | C7H8O2S | CID 88055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19432-68-9 [chemicalbook.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. rsc.org [rsc.org]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]

- 13. Methyl thiolacetate [webbook.nist.gov]

- 14. Thiophene, 2-methyl- [webbook.nist.gov]

- 15. Methyl 2-pyridylacetate [webbook.nist.gov]

- 16. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Penicillin Amidase - Creative Enzymes [creative-enzymes.com]

- 18. CAS 9014-06-6: Penicillin amidase | CymitQuimica [cymitquimica.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Penicillin amidase - Wikipedia [en.wikipedia.org]

- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Unveiling the Chemical Identity and Properties of Methyl 2-thienylacetate: A Comprehensive Technical Overview

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate landscape of chemical research and pharmaceutical development, a thorough understanding of core compounds is paramount. This technical guide offers an in-depth exploration of Methyl 2-thienylacetate, a key heterocyclic compound, providing essential data for researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, supported by detailed data and experimental context.

Core Compound Identification

This compound is a carboxylate ester with a thiophene ring, a foundational structure in many biologically active molecules. Its precise identification is critical for consistent and reproducible research.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 19432-68-9[1][2][3][4] |

| Molecular Formula | C₇H₈O₂S[1][4] |

| Molecular Weight | 156.20 g/mol [1][4] |

| Alternate Names | 2-Thiopheneacetic acid methyl ester, Methyl thiophene-2-acetate[1][2][4] |

| IUPAC Standard InChI | InChI=1S/C7H8O2S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3[1][2] |

| IUPAC Standard InChIKey | KNKIXYMOHMYZJR-UHFFFAOYSA-N[1][2] |

| SMILES | COC(=O)Cc1cccs1[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering insights into its behavior in various experimental settings.

| Property | Value | Unit | Source |

| Molecular Weight | 156.202 | g/mol | NIST WebBook[2] |

| Octanol/Water Partition Coefficient (logP) | 1.464 | Crippen Method[1] | |

| Water Solubility (log10ws) | -1.31 | mol/L | Crippen Method[1] |

| McGowan's Characteristic Volume (mcvol) | 113.820 | ml/mol | McGowan Method[1] |

| Liquid Phase Heat Capacity (cpl) | 249.80 | J/mol×K | Cheméo[1] |

| Enthalpy of Vaporization (hvap) | 61.90 ± 1.40 | kJ/mol | NIST Webbook[1] |

Logical Relationship of Compound Identifiers

The following diagram illustrates the hierarchical relationship between the various identifiers for this compound, providing a clear visual representation of how the compound is categorized and referenced in chemical databases.

Further in-depth analysis, including experimental protocols and signaling pathway involvement, will be detailed in subsequent sections of this technical guide. The data presented here serves as the foundational knowledge for any research or development activities involving this compound.

References

Spectroscopic data of "Methyl 2-thienylacetate" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-thienylacetate, a key intermediate in various chemical syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound (CAS No: 19432-68-9, Molecular Formula: C₇H₈O₂S, Molecular Weight: 156.20 g/mol ) are summarized in the tables below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.26 | dd | 1H | 5.1, 1.2 | H-5 (Thiophene ring) |

| 6.97 | dd | 1H | 5.1, 3.5 | H-4 (Thiophene ring) |

| 6.93 | dd | 1H | 3.5, 1.2 | H-3 (Thiophene ring) |

| 3.86 | s | 2H | - | -CH₂- (Methylene) |

| 3.71 | s | 3H | - | -OCH₃ (Methyl ester) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | C=O (Ester carbonyl) |

| 135.0 | C-2 (Thiophene ring) |

| 127.2 | C-5 (Thiophene ring) |

| 126.0 | C-4 (Thiophene ring) |

| 124.8 | C-3 (Thiophene ring) |

| 52.2 | -OCH₃ (Methyl ester) |

| 35.9 | -CH₂- (Methylene) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | m | C-H stretch (aromatic) |

| 2955 | m | C-H stretch (aliphatic, -CH₂) |

| 1742 | s | C=O stretch (ester) |

| 1437 | m | C-H bend (-CH₂) |

| 1260, 1160 | s | C-O stretch (ester) |

| 700 | s | C-S stretch (thiophene) |

s = strong, m = medium

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 156 | 45 | [M]⁺ (Molecular ion) |

| 97 | 100 | [M - COOCH₃]⁺ (Thienylmethyl cation) |

| 59 | 20 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of this compound is placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the instrument. The sample is ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like this compound is depicted below. This process ensures a systematic approach to structure elucidation and confirmation.

References

An In-depth Technical Guide to the Solubility of Methyl 2-thienylacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-thienylacetate, a key intermediate in various synthetic applications. Understanding its solubility is critical for process development, formulation, and purification in the pharmaceutical and chemical industries. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Executive Summary

This compound, a colorless to pale yellow liquid, exhibits varied solubility across a range of common organic solvents. Its molecular structure, featuring both a polar ester group and a less polar thiophene ring, dictates its solubility behavior, rendering it generally soluble in many organic solvents while having limited solubility in water. This guide aims to provide a detailed understanding of these properties to aid in its effective use in research and development.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its chemical properties and available information, the following table summarizes its solubility. It is important to note that many of the values for organic solvents are based on qualitative descriptions of "soluble" or its use as a reaction solvent, which implies a high degree of solubility, often categorized as miscible.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility Category | Quantitative Value (at 20-25°C) | Citation |

| Water | H₂O | 80.1 | Sparingly Soluble | 1.83 mg/mL (Predicted) | [1] |

| Methanol | CH₃OH | 32.7 | Soluble | Miscible (Implied) | [2] |

| Ethanol | C₂H₅OH | 24.5 | Soluble | Miscible | [3] |

| Acetone | C₃H₆O | 20.7 | Soluble | Miscible (Implied) | |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Soluble | Miscible (Implied) | [4] |

| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble | Miscible (Implied) | [2] |

| Chloroform | CHCl₃ | 4.81 | Soluble | Miscible (Implied) | [5] |

| Toluene | C₇H₈ | 2.38 | Soluble | Miscible (Implied) | |

| Hexane | C₆H₁₄ | 1.88 | Soluble | Miscible (Implied) | [5] |

Note: "Miscible (Implied)" indicates that while specific quantitative data is unavailable, the use of this compound as a solvent in reactions or general statements of its solubility suggest it is soluble in all proportions.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol is essential. The following outlines a common method for determining the solubility of a liquid compound.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when a separate phase of the solute is visible.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let any undissolved solute settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed for 10-15 minutes.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved material is transferred.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The process of determining and utilizing solubility data can be represented by a logical workflow. This diagram illustrates the key steps from initial assessment to the application of the data in a research or development context.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of your process.

References

- 1. 19432-68-9 | this compound | Ambeed.com [ambeed.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CAS 19432-68-9: 2-Thiopheneacetic acid, methyl ester [cymitquimica.com]

- 4. 2-Thiopheneethanol | 5402-55-1 [chemicalbook.com]

- 5. 2-Thiopheneacetic acid | 1918-77-0 [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 2-thienylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-thienylacetate is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its chemical stability is paramount for ensuring the integrity of synthesis, the quality of the final product, and the safety of handling and storage. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, recommended storage protocols, and methodologies for its analysis.

Chemical Stability Profile

This compound is generally considered to be stable under normal ambient conditions. However, its stability can be compromised by exposure to harsh conditions such as high temperatures, extreme pH, oxidizing agents, and light. The primary degradation pathways include hydrolysis of the ester functional group and oxidation of the thiophene ring.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction results in the formation of 2-thiopheneacetic acid and methanol.

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol. The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.

Oxidative Stability

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, can oxidize the sulfur to form a thiophene S-oxide, which can be further oxidized to a thiophene S,S-dioxide (sulfone)[5][6][7][8].

The rate and extent of oxidation depend on the specific oxidizing agent, its concentration, and the reaction conditions. The formation of these oxidized species represents a significant degradation pathway and can impact the purity and intended use of the compound.

Photostability

Thiophene-containing compounds can be sensitive to light. While specific photostability studies on this compound are limited, the thiophene ring's aromatic system can absorb UV radiation, potentially leading to photochemical reactions and degradation. It is recommended to protect the compound from light to minimize the risk of photodegradation.

Thermal Stability

This compound is stable at ambient temperatures. However, exposure to high temperatures can accelerate degradation processes, particularly hydrolysis and potentially other decomposition pathways. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and sulfur oxides[2][4].

Summary of Stability and Storage Conditions

| Parameter | Stability Profile | Recommended Storage Conditions |

| General Stability | Stable under normal temperatures and pressures. | Store in a cool, dry, well-ventilated area in a tightly closed container. |

| Hydrolysis | Susceptible to both acid and base-catalyzed hydrolysis, yielding 2-thiopheneacetic acid and methanol. | Avoid contact with strong acids and bases. Store in a dry environment. |

| Oxidation | The thiophene ring can be oxidized to form S-oxides and S,S-dioxides in the presence of oxidizing agents. | Keep away from strong oxidizing agents. An inert atmosphere (e.g., nitrogen or argon) may be considered for long-term storage. |

| Light | Potentially sensitive to light, which may induce photochemical degradation. | Protect from light by storing in an opaque or amber container. |

| Temperature | Stable at ambient temperatures. Elevated temperatures can accelerate degradation. | Store at room temperature or refrigerated. Avoid exposure to heat, sparks, and open flames. |

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Reflux the solution at 60°C for 8 hours.

-

Withdraw samples at regular intervals, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

-

If no degradation is observed, repeat the experiment with 1 N HCl.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at regular intervals, neutralize with an appropriate amount of 0.1 N HCl, and dilute with mobile phase for analysis.

-

If no degradation is observed, repeat the experiment at 60°C.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at regular intervals and dilute with mobile phase for analysis.

-

If no degradation is observed, repeat the experiment with 30% H₂O₂.

-

-

Thermal Degradation:

-

Keep a solid sample of this compound in an oven at 105°C for 24 hours.

-

Dissolve the stressed sample in methanol for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (in a suitable solvent) to UV light (254 nm) and visible light in a photostability chamber.

-

Analyze the samples at various time points.

-

Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method (see below) to determine the extent of degradation and to profile any degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. The following is a starting point for developing such a method for this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 230-240 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method should be demonstrated by its ability to separate the main peak of this compound from all degradation product peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Logical Relationships and Workflows

Degradation Pathway Logic

The following diagram illustrates the logical progression of potential degradation pathways for this compound based on its chemical structure.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the chemical stability of this compound.

Caption: Workflow for stability assessment of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical stability and appropriate storage conditions for this compound. The primary degradation pathways involve hydrolysis of the ester and oxidation of the thiophene ring. To ensure the quality and integrity of this compound, it is crucial to store it in a cool, dry, and dark place, away from strong acids, bases, and oxidizing agents. For critical applications, conducting forced degradation studies and employing a validated stability-indicating analytical method are essential to fully characterize its stability profile and identify any potential degradation products.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. fishersci.es [fishersci.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of "Methyl 2-thienylacetate" from 2-thiopheneacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl 2-thienylacetate from 2-thiopheneacetic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Overview: Fischer-Speier Esterification

The synthesis of this compound from 2-thiopheneacetic acid is achieved through the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] In this specific case, 2-thiopheneacetic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield this compound and water as a byproduct.[1][2]

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is often used.[1][3] Additionally, the removal of water as it is formed can increase the yield of the desired product.[2][3]

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[1][4]

The mechanism can be summarized in the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-thiopheneacetic acid, making the carbonyl carbon more susceptible to nucleophilic attack.[1][3]

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][4]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][4]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

2-Thiopheneacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for flash column chromatography or distillation

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiopheneacetic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C).[5] The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[5]

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[5] Repeat the washing until no more gas evolution is observed.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent or by distillation under reduced pressure.[6]

-

Quantitative Data

The following table summarizes typical quantitative data for the Fischer esterification of 2-thiopheneacetic acid. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Thiopheneacetic acid | 1.0 eq | |

| Methanol | 10-20 eq (or as solvent) | [3] |

| Sulfuric Acid | 0.1-0.3 eq | [5] |

| Reaction Conditions | ||

| Temperature | Reflux (~65 °C) | [5] |

| Reaction Time | 2-4 hours | [5] |

| Product | ||

| Yield | 85-95% | [5] |

| Purity | >95% (after purification) |

Visualizations

Reaction Pathway

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Theoretical studies and computational analysis of "Methyl 2-thienylacetate"

An In-depth Technical Guide on the Theoretical and Computational Analysis of Methyl 2-thienylacetate

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the molecular properties and quantum chemical analysis of this heterocyclic compound. This document details the computational approaches, experimental validation techniques, and presents key data in a structured format.

Introduction

This compound is a heterocyclic compound with the chemical formula C₇H₈O₂S and CAS number 19432-68-9.[1][2][3] It belongs to the thiophene family of compounds, which are known for their aromatic properties and are significant scaffolds in medicinal chemistry and materials science.[4] The thiophene ring system, where a sulfur atom replaces a carbon atom in a benzene ring, imparts unique electronic and structural characteristics.[4] Theoretical and computational studies are crucial for understanding the molecular structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level. These studies provide insights that are complementary to experimental data and can guide the design of new derivatives with desired properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [1][2][3] |

| Molecular Weight | 156.20 g/mol | [1][2] |

| CAS Number | 19432-68-9 | [1][2] |

| Density | 1.188 g/mL at 20 °C | [3][5] |

| Boiling Point | 115-118 °C at 23 Torr | [3] |

| Flash Point | 100-104 °C at 14mm | [3] |

| Refractive Index | n20/D 1.523 | [3] |

| Topological Polar Surface Area (TPSA) | 54.5 Ų | [3][6] |

| LogP (Octanol/Water Partition Coefficient) | 1.464 | [2] |

Computational Methodologies

The theoretical investigation of this compound typically involves quantum chemical calculations to determine its optimized geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. The B3LYP functional, which is a hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed for accurate predictions of molecular properties.

Molecular Geometry Optimization

The first step in a computational study is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure.

Table 2: Optimized Geometric Parameters (Representative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | Calculated Value | ||

| C=O | Calculated Value | ||

| C-O | Calculated Value | ||

| C-C (thiophene) | Calculated Value | ||

| C-C (acetate) | Calculated Value | ||

| C-S-C | Calculated Value | ||

| O=C-O | Calculated Value | ||

| Calculated Value |

Vibrational Analysis

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies are assigned to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra for validation.

Table 3: Vibrational Frequencies (Representative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | Calculated Value | Experimental Value | Carbonyl stretch |

| ν(C-S) | Calculated Value | Experimental Value | Thiophene C-S stretch |

| ν(C-H) | Calculated Value | Experimental Value | Aromatic C-H stretch |

| δ(CH₂) | Calculated Value | Experimental Value | Methylene scissoring |

Note: This table illustrates the typical presentation of vibrational analysis data.

Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and electronic transitions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is valuable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer and hyperconjugative interactions.

Table 4: Electronic Properties (Representative)

| Property | Calculated Value |

| HOMO Energy | Calculated Value (eV) |

| LUMO Energy | Calculated Value (eV) |

| HOMO-LUMO Gap | Calculated Value (eV) |

| Dipole Moment | Calculated Value (Debye) |

Note: This table shows how key electronic properties are typically summarized.

Experimental Protocols

Experimental validation is essential to confirm the accuracy of theoretical calculations.

Synthesis and Purification

A general procedure for the synthesis of this compound involves the esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst.

Protocol:

-

To a solution of 2-thiopheneacetic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is refluxed for several hours.

-

After completion of the reaction (monitored by TLC), the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The crude product is then purified by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy : These techniques are used to identify the functional groups present in the molecule by analyzing the vibrational modes.

-

UV-Vis Spectroscopy : This method provides information about the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and connectivity of the atoms in the molecule.

Visualizations

Computational Chemistry Workflow

The following diagram illustrates the typical workflow for a computational study of a molecule like this compound.

References

An In-depth Technical Guide on the Potential Biological Activities of Compounds Containing Methyl 2-thienylacetate

Introduction

Methyl 2-thienylacetate is an organic compound featuring a thiophene ring, which is a five-membered aromatic ring containing a sulfur atom, and a methyl ester functional group.[1] This structure serves as a versatile scaffold in medicinal chemistry for the synthesis of a variety of derivatives with potential pharmacological applications. The thiophene ring is a common motif in many biologically active compounds, and its presence can confer desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current research on the biological activities of compounds containing the this compound core, with a primary focus on their antimicrobial properties, for which the most substantial data is available. Information on other potential activities such as anticancer, anti-inflammatory, and wound healing is also discussed.

Antimicrobial Activities

Derivatives of 2-thiopheneacetic acid, the parent acid of this compound, have been shown to exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives synthesized from 2-thiopheneacetic acid.

| Compound Type | Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Thioureides | 2-thiophene carboxylic acid thioureides | Staphylococcus aureus (multi-drug resistant) | 125-500 | [2][3] |

| Bacillus subtilis | 7.8-125 | [2][3] | ||

| Gram-negative clinical strains | 31.25-250 | [2][3] | ||

| Candida albicans | 31.25-62.5 | [2][3] | ||

| Aspergillus niger | 31.25-62.5 | [2][3] | ||

| Heterocyclic Amides | Compound I (Thiazole derivative) | Staphylococcus aureus ATCC 25923 | > Amoxicillin | [1][4] |

| Enterococcus faecalis ATCC 29212 | > Amoxicillin | [1][4] | ||

| Pseudomonas aeruginosa ATCC 27853 | > Amoxicillin | [1][4] | ||

| Compound III (Thiazole derivative) | Staphylococcus aureus ATCC 25923 | > Amoxicillin | [1][4] | |

| Enterococcus faecalis ATCC 29212 | > Amoxicillin | [1][4] | ||

| Pseudomonas aeruginosa ATCC 27853 | > Amoxicillin | [1][4] | ||

| Iminothiophene Derivatives | Compound 7 (2-aminobenzimidazole derivative) | Pseudomonas aeruginosa | > Gentamicin | [5] |

Experimental Protocols

Synthesis of Heterocyclic Amide Derivatives from 2-Thiopheneacetic Acid [1][4]

-

Preparation of 2-Thiophenacetyl Chloride: 2-Thiopheneacetic acid is reacted with thionyl chloride to produce the intermediate acylation agent, 2-thiophenacetyl chloride.

-

Aminolysis: To a solution of the appropriate heterocyclic amine (20-60 mmol) and triethylamine (20 mmol) in THF (35 mL), a THF solution of 2-thiophenacetyl chloride (20 mmol) is added dropwise at room temperature.

-

Reaction and Work-up: The reaction mixture is stirred for 15 hours, after which 150 mL of water is added. The mixture is stirred for an additional 30 minutes, and then the THF is removed under reduced pressure.

-

Purification: The resulting precipitate is filtered and washed multiple times with water to remove excess heterocyclic amine and triethylamine hydrochloride salt. The crude product is then crystallized from a THF/acetonitrile mixture.

Antimicrobial Activity Assay (Minimum Inhibition Concentration - MIC) [1][4]

-

Microorganism Preparation: The antimicrobial activities are evaluated against various bacterial strains (Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) and fungal strains (Aspergillus niger, Candida albicans).

-

Serial Dilution Technique: The MIC is determined using a serial dilution method in 96-well microplates.

-

Inoculation and Incubation: The wells are inoculated with the microbial suspensions, and the plates are incubated under appropriate conditions for each microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Workflow for Synthesis and Antimicrobial Evaluation

Caption: General workflow from synthesis to antimicrobial evaluation.

Other Potential Biological Activities

While the antimicrobial activities of this compound derivatives are the most well-documented, preliminary studies suggest potential in other therapeutic areas.

Anticancer and Tuberculostatic Activities

Acetohydrazide derivatives of this compound have been synthesized and evaluated for their potential as tuberculostatic agents against Mycobacterium tuberculosis and as anticancer agents against three cancer cell lines.[6] However, specific quantitative data and detailed experimental protocols for these assays were not available in the reviewed literature.

Synthesis of 2-(thien-2-yl)acetohydrazide [6]

A solution of this compound (1.0 g) and hydrazine hydrate (2.8 ml of a 55% aqueous solution) in ethanol (5.0 ml) is stirred for 1 hour at 80°C. The mixture is then concentrated under reduced pressure. The resulting residue is washed successively with cold ethanol and diethyl ether and then recrystallized from ethanol to yield 2-(thien-2-yl)acetohydrazide.[6]

Wound Healing and Hemostatic Effects

This compound has been identified as a component in a thermoresponsive wound dressing gel formulated with extracts of Lignosus rhinocerotis and Punica granatum.[7][8][9] The gel demonstrated promising hemostatic and wound healing properties in vitro.[7][8][9] The specific contribution of this compound to these effects is not elucidated in the study, as it is one of many compounds present in the extracts.

Experimental Assays for Wound Healing [7][8][9]

-

Wound Scratch Assay: This in vitro method is used to assess cell migration and proliferation, mimicking the wound healing process.

-

Thrombin Activity Assay: This assay evaluates the hemostatic potential of the formulation.

VAP-1 Inhibition

A patent application has described the use of this compound as a starting material in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors.[10] These inhibitors are being investigated for the treatment of macular edema.[10] The patent provides synthetic schemes but does not include biological activity data for the final compounds.

Conclusion

The this compound core is a valuable starting point for the development of novel therapeutic agents. The most significant body of evidence currently points towards the potent antimicrobial, including antibacterial and antifungal, activities of its derivatives, particularly thioureides and heterocyclic amides. The provided quantitative data and experimental protocols in this area can serve as a strong foundation for further research and development. While preliminary findings in anticancer, tuberculostatic, and wound healing applications are encouraging, more in-depth studies are required to fully understand the potential of this compound-containing compounds in these fields. Future research should focus on elucidating the structure-activity relationships and mechanisms of action of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. eprints.sunway.edu.my [eprints.sunway.edu.my]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application of Methyl 2-Thienylacetate and its Derivatives in the Synthesis of Pharmaceutical Intermediates

Introduction

Thiophene-containing compounds are a cornerstone in medicinal chemistry, with the thiophene ring being a prevalent scaffold in a multitude of pharmaceutical agents due to its unique physicochemical properties and ability to act as a bioisostere of the benzene ring. Methyl 2-thienylacetate and its close chemical relatives, such as 2-acetylthiophene and various brominated thiophenes, serve as critical starting materials and intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). These precursors are instrumental in the production of drugs spanning various therapeutic categories, including antidepressants, antipsychotics, and anticholinergics. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from thiophene-based starting materials.

Synthesis of Duloxetine Intermediate

Duloxetine, an antidepressant that functions as a serotonin and norepinephrine reuptake inhibitor (SNRI), is synthesized from intermediates derived from 2-acetylthiophene. A key intermediate is (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol.

Asymmetric Synthesis via Biocatalysis

A highly efficient method for the synthesis of the chiral alcohol intermediate of duloxetine involves the asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone using immobilized Saccharomyces cerevisiae.[1]

Experimental Protocol: Asymmetric Reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone

-

Immobilization of Saccharomyces cerevisiae : Prepare liquid-core microcapsules with sodium alginate/chitosan/sodium alginate (ACA) to immobilize Saccharomyces cerevisiae CGMCC No. 2230. Optimal conditions for capsule formation include 90% chitosan deacetylation, a molecular weight of 30,000-50,000 for chitosan, a chitosan concentration of 5.0 g/L, and a citrate buffer solution at pH 6.0.[1]

-

Cell Culture : Culture the ACA liquid-core immobilized cells for 28 hours to achieve optimal growth.[1]

-

Asymmetric Reduction : Perform the reduction of 5 g/L 3-N-methylamino-1-(2-thienyl)-1-propanone in a membrane reactor. Maintain the reaction conditions at a pH of 6.0, a temperature of 30 °C, and an agitation speed of 180 rpm.[1]

-

Product Isolation : After the reaction reaches completion, isolate the product, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, from the reaction mixture.

Quantitative Data

| Parameter | Value | Reference |

| Substrate Concentration | 5 g/L | [1] |

| Conversion | 100% | [1] |

| Enantiomeric Excess (ee) | >99.0% | [1] |

| Optimal pH | 6.0 | [1] |

| Optimal Temperature | 30 °C | [1] |

| Immobilized Cell Reusability | Up to 9 cycles (with 40% activity retention) | [1] |

Synthetic Workflow

Caption: Synthetic pathway to a key duloxetine intermediate.

Synthesis of Tiotropium and Aclidinium Bromide Intermediate

Methyl 2,2-dithienylglycolate is a pivotal intermediate in the synthesis of anticholinergic agents like tiotropium bromide and aclidinium bromide, which are used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[2]

Synthesis via Grignard Reaction

A common method for the synthesis of methyl 2,2-dithienylglycolate involves the reaction of a Grignard reagent derived from 2-bromothiophene with dimethyl oxalate.[2]

Experimental Protocol: Grignard Reaction for Methyl 2,2-dithienylglycolate

-

Grignard Reagent Formation : Prepare the Grignard reagent by reacting 2-bromothiophene (2.0 mmol) with magnesium (2.1 mmol) in a suitable ether solvent.

-

Reaction with Dimethyl Oxalate : Add a solution of dimethyl oxalate (1.0 mmol) in diethyl ether to the prepared Grignard reagent.

-

Reaction Conditions : Reflux the reaction mixture.[2]

-

Work-up and Isolation : After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and purify it to obtain methyl 2,2-dithienylglycolate.

Quantitative Data

| Product | Yield | Notes | Reference |

| Methyl 2,2-dithienylglycolate | 54% | Obtained as an inseparable mixture with 12% of the regioisomer methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate. | [2] |

Synthetic Workflow

Caption: Synthesis of Methyl 2,2-dithienylglycolate via Grignard reaction.

Synthesis of Olanzapine Intermediate

Olanzapine is an atypical antipsychotic medication. A key intermediate in its synthesis is 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.

One-Pot Synthesis

A one-pot synthesis for this intermediate has been developed to improve efficiency and reduce solvent usage.[3] This process involves the reaction of malononitrile, sulfur, and propionaldehyde in the presence of a base, followed by reaction with 1-fluoro-2-nitrobenzene.

Experimental Protocol: One-Pot Synthesis of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile

-

Initial Reaction : In a suitable polar organic solvent, add malononitrile, sulfur, and propionaldehyde in the presence of a base.

-

Intermediate Formation : Allow the reaction to proceed to form an intermediate.

-

Second Reaction : Without isolating the intermediate, add 1-fluoro-2-nitrobenzene to the reaction mixture.

-

Product Formation : The reaction will yield 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.[3]

-

Isolation : Cool the reaction mixture to 0-5 °C to precipitate the solid product. Filter, wash, and dry the solid.[3]

Synthetic Workflow

Caption: One-pot synthesis of a key olanzapine intermediate.

Synthesis of Tiaprofenic Acid Intermediate

α-Methyl-2-thiopheneacetic acid is a key intermediate for the anti-inflammatory drug tiaprofenic acid.

Synthesis via Grignard Reaction

An industrially viable synthesis involves the reaction of 2-thienylmagnesium bromide with sodium-2-bromopropionate.

Experimental Protocol: Synthesis of α-Methyl-2-thiopheneacetic acid

-

Grignard Reagent Formation : Prepare 2-thienylmagnesium bromide from 2-bromothiophene and magnesium.

-

Reaction : React the 2-thienylmagnesium bromide with sodium-2-bromopropionate.

-

Acidification : Acidify the reaction mixture to obtain α-methyl-2-thiopheneacetic acid.

Synthetic Workflow

Caption: Synthesis of a key tiaprofenic acid intermediate.

The thiophene moiety, readily accessible from precursors like this compound and its derivatives, is a versatile building block in the synthesis of numerous pharmaceutical intermediates. The methodologies outlined above, from biocatalytic asymmetric synthesis to one-pot reactions and Grignard-based approaches, highlight the diverse strategies employed to construct these valuable molecules. The provided protocols and quantitative data serve as a resource for researchers and professionals in drug development, facilitating the efficient and scalable synthesis of these important pharmaceutical compounds.

References

- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using "Methyl 2-thienylacetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of methyl 2-thienylacetate and its derivatives, key intermediates in the synthesis of various biologically active compounds and organic materials. The thiophene moiety is a prevalent scaffold in medicinal chemistry, and its arylation via Suzuki-Miyaura coupling offers a versatile strategy for the generation of novel molecular architectures.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through a sequence of three fundamental steps involving a palladium catalyst:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the organic halide (in this context, a bromo- or iodothiophene derivative of this compound) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A critical consideration in the Suzuki-Miyaura coupling of heteroaromatic boronic acids, including those derived from thiophene, is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Careful selection of the base and reaction conditions is crucial to minimize this undesired pathway.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of a substituted methyl thienylacetate with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of structurally similar 2-substituted 5-bromothiophenes.[2]

Materials:

-

Methyl 5-bromo-2-thienylacetate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask, add methyl 5-bromo-2-thienylacetate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2-thienylacetate.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of 2-acetyl-5-bromothiophene with various arylboronic acids, which serve as a close proxy for the expected yields with methyl 5-bromo-2-thienylacetate.[2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Acetyl-5-phenylthiophene | 95 |

| 2 | 4-Methylphenylboronic acid | 2-Acetyl-5-(4-methylphenyl)thiophene | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 96 |

| 4 | 4-Chlorophenylboronic acid | 2-Acetyl-5-(4-chlorophenyl)thiophene | 90 |

| 5 | 2-Thiopheneboronic acid | 2-Acetyl-5-(2-thienyl)thiophene | 88 |

Troubleshooting and Optimization

Low yields in Suzuki-Miyaura couplings can often be attributed to several factors. Below are common issues and potential solutions:

-

Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid.

-

Solution: Use milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Running the reaction under anhydrous conditions, if possible, can also mitigate this side reaction.

-

-

Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.

-

Solution: Ensure thorough degassing of solvents and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

-

-

Poor Reactivity of Aryl Halide: The reactivity of the aryl halide partner follows the general trend I > Br > OTf >> Cl.

-

Solution: For less reactive aryl chlorides, more active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be required.

-

-

Homocoupling of Boronic Acids: The formation of biaryl products from the boronic acid starting material.

-

Solution: This is often promoted by the presence of oxygen. Rigorous exclusion of air is critical. Adjusting the stoichiometry of the reactants may also be beneficial.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of aryl-substituted thienylacetates. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this methodology. Careful optimization of reaction parameters, particularly the choice of base and the exclusion of oxygen, is key to achieving high yields and purity of the desired products. These compounds serve as valuable building blocks in the discovery and development of new pharmaceuticals and functional organic materials.

References

Application Notes and Protocols: Methyl 2-thienylacetate as a Versatile Building Block for the Synthesis of Novel Thieno[3,2-c]isothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-thienylacetate is a readily available starting material that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its active methylene group, positioned adjacent to the thiophene ring, provides a reactive site for functionalization and subsequent cyclization reactions. This application note details a two-step synthetic protocol for the preparation of Ethyl thieno[3,2-c]isothiazole-3-carboxylate, a novel heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The described methodology involves an initial nitrosation of the active methylene group followed by a cyclization reaction.

Overall Synthetic Workflow

The synthesis of Ethyl thieno[3,2-c]isothiazole-3-carboxylate from this compound proceeds through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of an oxime intermediate, which then undergoes cyclization to yield the final fused heterocyclic product.

Caption: Overall workflow for the synthesis of Ethyl thieno[3,2-c]isothiazole-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate

This protocol describes the nitrosation of the active methylene group of this compound to form the corresponding oxime, Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate. This reaction is a crucial first step in creating a functional group suitable for subsequent cyclization.

Reaction Scheme:

Caption: Synthesis of the oxime intermediate via nitrosation.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of this compound, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl thieno[3,2-c]isothiazole-3-carboxylate

This protocol details the cyclization of the intermediate, Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate, to the novel heterocyclic compound, Ethyl thieno[3,2-c]isothiazole-3-carboxylate. This transformation is achieved through a Beckmann-type rearrangement and subsequent intramolecular cyclization.

Reaction Scheme:

Caption: Cyclization to form the thieno[3,2-c]isothiazole ring system.

Materials:

-

Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly and carefully add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude Ethyl thieno[3,2-c]isothiazole-3-carboxylate can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₇H₈O₂S | 156.20 | Colorless to pale yellow liquid | N/A |

| Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate | C₈H₉NO₃S | 215.23 | White to pale yellow solid | 110-112 |

| Ethyl thieno[3,2-c]isothiazole-3-carboxylate | C₈H₇NO₂S₂ | 229.28 | Yellow crystalline solid | 85-87 |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium nitrite, Acetic acid | Acetic acid/Water | 0-10 | 2-3 | 75-85 |

| 2 | Chlorosulfonic acid | Dichloromethane | Reflux | 2-4 | 60-70 |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) | MS (m/z) |

| This compound | 7.27 (dd, 1H), 6.98 (m, 2H), 3.85 (s, 2H), 3.75 (s, 3H) | 171.5, 135.8, 127.3, 126.5, 125.4, 52.3, 34.8 | 3100, 2950, 1740 (C=O), 1435, 1160 | 156 [M]⁺ |

| Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate | 9.5 (s, 1H, NOH), 7.6-7.1 (m, 3H, thiophene), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | 163.2, 145.8, 135.1, 128.5, 127.9, 127.2, 62.5, 14.1 | 3300 (OH), 2980, 1725 (C=O), 1600 (C=N) | 215 [M]⁺ |

| Ethyl thieno[3,2-c]isothiazole-3-carboxylate | 8.15 (d, 1H), 7.65 (d, 1H), 4.45 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃) | 161.5, 158.2, 148.9, 129.8, 125.4, 122.7, 118.6, 62.1, 14.3 | 2980, 1715 (C=O), 1580, 1450, 1250 | 229 [M]⁺ |

Note: The spectroscopic data provided are typical values and may vary slightly based on the specific experimental conditions and instrumentation used.

Protocol for the hydrolysis of "Methyl 2-thienylacetate" to 2-thiopheneacetic acid

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract